![molecular formula C23H25N3O2 B2616844 N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide CAS No. 1216628-72-6](/img/structure/B2616844.png)
N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Initial biological screening of synthesized compounds containing HMS3558K08 revealed a pronounced plant growth stimulating effect. These effects were observed at levels ranging from 65% to 87% relative to heteroauxin, a well-known plant growth regulator .
- Some derivatives of HMS3558K08 have demonstrated promising antiproliferative activity. For instance, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative, exhibited low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and caused fragmentation of microtubule-associated protein 1-light chain 3 (LC3) .
- HMS3558K08 derivatives with imidazole moieties have been investigated for their therapeutic potential. These compounds may exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Plant Growth Stimulation
Antiproliferative Activity
Imidazole-Containing Compounds
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-6-8-19(9-7-14)23-24-18(5)12-21(26-23)28-13-20(27)25-22-16(3)10-15(2)11-17(22)4/h6-12H,13H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKGLPAOGDDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide |
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